molecular formula C38H39N5O5S B12370867 Pro-HD2

Pro-HD2

Cat. No.: B12370867
M. Wt: 677.8 g/mol
InChI Key: HIHPXBIPWILQLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Pro-HD2 is synthesized through a customized synthesis process. The synthetic route involves the use of specific reagents and conditions to achieve the desired molecular structure. The preparation method includes dissolving the compound in dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL . Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes.

Chemical Reactions Analysis

Pro-HD2 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, resulting in reduced forms.

    Substitution: this compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pro-HD2 has a wide range of scientific research applications, including:

    Chemistry: Used to study the degradation of HDAC6 and its effects on gene expression and protein stability.

    Biology: Employed in research to understand the role of HDAC6 in cellular processes and its potential as a therapeutic target.

    Medicine: Investigated for its potential use in treating diseases related to HDAC6 dysregulation, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new therapeutic agents and in drug discovery research.

Mechanism of Action

Pro-HD2 exerts its effects by selectively degrading HDAC6 through the PROTAC (proteolysis-targeting chimera) mechanism. This involves the recruitment of an E3 ubiquitin ligase to HDAC6, leading to its ubiquitination and subsequent degradation by the proteasome. The molecular targets of this compound include HDAC6, and the pathways involved are related to protein degradation and gene expression regulation .

Comparison with Similar Compounds

Pro-HD2 is unique in its selective degradation of HDAC6. Similar compounds include:

These compounds share similarities in targeting HDAC6 but differ in their mechanisms of action and specificity.

Properties

Molecular Formula

C38H39N5O5S

Molecular Weight

677.8 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-[6-[[4-[4-[(3-hydroxy-2-sulfanylidenepyridin-1-yl)methyl]phenyl]phenyl]methylamino]hexylamino]isoindole-1,3-dione

InChI

InChI=1S/C38H39N5O5S/c44-32-9-6-22-42(38(32)49)24-26-12-16-28(17-13-26)27-14-10-25(11-15-27)23-39-20-3-1-2-4-21-40-30-8-5-7-29-34(30)37(48)43(36(29)47)31-18-19-33(45)41-35(31)46/h5-17,22,31,39-40,44H,1-4,18-21,23-24H2,(H,41,45,46)

InChI Key

HIHPXBIPWILQLR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCNCC4=CC=C(C=C4)C5=CC=C(C=C5)CN6C=CC=C(C6=S)O

Origin of Product

United States

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